![molecular formula C6H2BrFN2S B595513 5-溴-6-氟苯并[c][1,2,5]噻二唑 CAS No. 1242336-51-1](/img/structure/B595513.png)

5-溴-6-氟苯并[c][1,2,5]噻二唑

描述

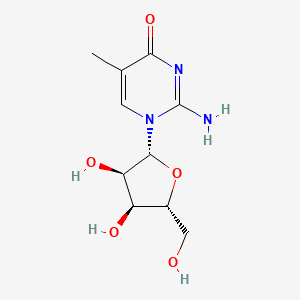

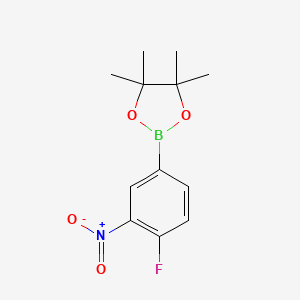

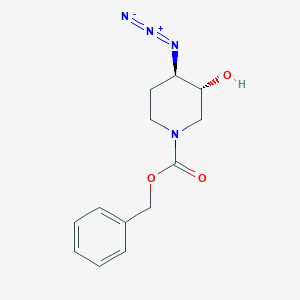

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2BrFN2S. It has a molecular weight of 233.06 . This compound has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole and similar compounds has been reported in the literature. For instance, a study reported the synthesis, characterization, and application of a library of 26 donor–acceptor (D–A) compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) group . Another study reported the synthesis of semiconducting polymers based on vinylene-bridged 5-alkoxy-6-fluorobenzo[c][1,2,5]thiadiazole .Molecular Structure Analysis

The molecular structure of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is substituted with a bromine atom at the 5-position and a fluorine atom at the 6-position .科学研究应用

抗微生物和抗癌剂

最近的研究突出了与“5-溴-6-氟苯并[c][1,2,5]噻二唑”相关的化合物的抗微生物和抗癌潜力。例如,已合成噻二唑的新衍生物,并评估了它们的抗微生物活性,表明对各种致病微生物具有显著的抗菌特性(Mousa L. Al-Smadi et al., 2019)。此外,噻二唑衍生物已被开发为可能的抗癌剂,其中某些化合物在体外显示出抗癌活性,突显了它们在癌症治疗中作为治疗剂的潜力(K. Bhat et al., 2004)。

有机光伏

由于其在300-650纳米范围内的强吸收和对约1.60电子伏特能带间隙材料的贡献,已经探索了“5-溴-6-氟苯并[c][1,2,5]噻二唑”衍生物在有机光伏应用中的使用。这些衍生物已被纳入设计用于太阳能电池应用的聚合物中,实现了最大功率转换效率为6.27%(Zhongsheng Xu et al., 2016)。这表明该化合物在增强材料的光电特性以实现高效能量转换方面的作用。

作用机制

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Btz-based compounds have been used as potential visible-light organophotocatalysts .

Result of Action

Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .

属性

IUPAC Name |

5-bromo-6-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAVGHCROROMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681982 | |

| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-51-1 | |

| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)